molecular formula C11H19N B12660832 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- CAS No. 118282-74-9

2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-

Cat. No.: B12660832
CAS No.: 118282-74-9
M. Wt: 165.27 g/mol
InChI Key: XXEPQSUNKMHDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- is a partially saturated pyrrole derivative featuring a 6-heptenyl (C₇H₁₃) substituent at position 5 of the pyrrole ring. Dihydro-pyrroles are intermediates in organic synthesis and microbial metabolites. For instance, Pseudomonas species produce similar 3,4-dihydro-2H-pyrrole derivatives with alkyl/alkenyl chains, suggesting biological or ecological roles .

Properties

CAS No.

118282-74-9

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

5-hept-6-enyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H19N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h2H,1,3-10H2

InChI Key

XXEPQSUNKMHDRV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC1=NCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrrole and 6-heptenyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrrole, making it more nucleophilic.

    Nucleophilic Substitution: The deprotonated pyrrole undergoes nucleophilic substitution with 6-heptenyl bromide, resulting in the formation of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of saturated pyrrole derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The heptenyl side chain may enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Positional Isomerism

Key structural differences among analogs arise from substituent type, chain length, and substitution position:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
3,4-Dihydro-5-methyl-4-alkenyl(C₁₃:₁)-2H-pyrrole C₁₃:₁ alkenyl (pos. 4) Not specified Not specified Overproduced in Pseudomonas biofilms
5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole 5-methylfuran (pos. 5) C₉H₁₁NO 149.19 Heteroaromatic substituent; synthetic intermediate
5-Benzyl-3,4-dihydro-2H-pyrrole Benzyl (pos. 5) C₁₁H₁₃N 159.23 Potential pharmaceutical intermediate
2H-Pyrrole, 3,4-dihydro-2,2,3,3,5-pentamethyl- Pentamethyl (pos. 2,3,5) C₉H₁₇NO 155.13 High lipophilicity; boiling point: 120°C (2 Torr)

Key Observations :

  • Positional Effects : Substituents at position 4 (e.g., ) vs. position 5 (target compound) alter electronic distribution and steric effects.
  • Functional Groups: N-Oxide derivatives () exhibit altered redox properties compared to non-oxidized analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.